molecular formula C5H4F3N3O4 B3023396 6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one CAS No. 652-62-0

6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B3023396
CAS RN: 652-62-0
M. Wt: 227.10
InChI Key: LBNSBQRDVGWVAO-UHFFFAOYSA-N
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Description

The compound "6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one" is a derivative of dihydropyrimidinone, which is a class of compounds that have been extensively studied due to their diverse biological activities. The presence of a nitro group and a trifluoromethyl group in the compound suggests potential for unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of dihydropyrimidinone derivatives typically involves the reaction of β-ketoesters with aldehydes and urea or thiourea. For example, the synthesis of a related compound, 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, was achieved by the reaction of its nitroso precursor with tert-butyl hydroperoxide, indicating that similar oxidative methods could be applied to synthesize the compound . The synthesis of these compounds is often characterized by spectroscopic techniques such as IR and NMR, and confirmed by X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of dihydropyrimidinone derivatives is often analyzed using X-ray diffraction. These compounds can crystallize in various crystal classes and adopt different conformations, such as the flattened boat conformation observed in a related compound . The crystal structures can reveal conformational peculiarities and intermolecular interactions, which are important for understanding the compound's properties and potential interactions with biological targets .

Chemical Reactions Analysis

Dihydropyrimidinones can undergo various chemical reactions, including nitrosation, bromination-dehydrobromination, and acylation. Nitrosation of pyrimidinones can lead to the formation of hydroxyiminomethyl derivatives , while bromination-dehydrobromination can yield pyrimidinones or their diastereoisomers . Acylation reactions can proceed regioselectively at specific atoms of the heterocycle . These reactions can be used to further modify the compound and tailor its properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidinones are influenced by their molecular structure. The presence of functional groups such as nitro, amino, and sulfanyl can affect the compound's solubility, stability, and reactivity. For instance, 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone is soluble in aromatic hydrocarbons and resistant to air oxygen and moisture . The intermolecular hydrogen bonding and stacking interactions can also impact the compound's crystalline properties and its behavior in solid-state .

Scientific Research Applications

Chemical Reactions and Synthesis

6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one is involved in various chemical reactions and syntheses. A study demonstrated its reaction with hydrazine and hydroxylamine, contributing to the formation of compounds like 3-amino-5-phenylpyrazole and 3-methyl-2-pyrazolin-5-one, which have relevance in synthesizing imidazole N(3)-oxides (Yavolovskii et al., 2013). Another research focused on the crystal structures of similar dihydropyrimidinones, providing insights into their conformational peculiarities, crucial for understanding their biological activities (Rybalova et al., 2004).

Biological Activities

Several studies have explored the biological activities of dihydropyrimidinone derivatives. For instance, new dihydropyrimidine derivatives have shown promising antibacterial, antiviral, and anticancer properties (Al-Juboori, 2020). Research on microwave-assisted synthesis of pyrazolone derivatives attached to a pyrimidine moiety revealed their potential as anti-inflammatory, analgesic, and antipyretic agents (Antre et al., 2011).

Pharmacological Applications

Certain studies have delved into the pharmacological applications of dihydropyrimidinones. They have been synthesized to evaluate their influence on pharmacological profiles, particularly in local anesthetic, antiarrhythmic, anti-inflammatory, and analgesic activities (Ranise et al., 1997). Furthermore, research on the antiarrhythmic activity of dihydropyrimidin-(1H)-2-ones showed effectiveness against experimental rat arrhythmia without impacting arterial pressure, suggesting their potential in cardiovascular therapeutics (Bryzgalov et al., 2006).

Safety And Hazards

The safety data sheet for 6-Hydroxy-5-nitro-2-picoline indicates that it is harmful if swallowed, causes skin irritation, and may cause serious eye damage . It may also cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydro-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O4/c6-5(7,8)4-9-2(12)1(11(14)15)3(13)10-4/h4,9,12H,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNSBQRDVGWVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(NC(=C(C(=O)N1)[N+](=O)[O-])O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743254
Record name 6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one

CAS RN

652-62-0
Record name 6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 3
6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 4
6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one

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